Lornoxicam Impurity 2 is a degradation byproduct associated with the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. This compound is significant as it can affect the efficacy and safety profile of pharmaceutical formulations containing Lornoxicam. The monitoring and control of such impurities are critical in pharmaceutical development to ensure product quality and regulatory compliance.
Lornoxicam itself is utilized for its analgesic, anti-inflammatory, and antipyretic properties. Impurities like Lornoxicam Impurity 2 arise during the synthesis or storage processes due to various degradation pathways. These impurities are classified as pharmaceutical impurities, which can be categorized based on their origin, such as process-related impurities or degradation products.
The synthesis of Lornoxicam Impurity 2 typically involves several chemical reactions that may occur during the production of Lornoxicam. The primary method for synthesizing this impurity involves:
A detailed synthetic route includes:
The molecular structure of Lornoxicam Impurity 2 can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for confirmation of its identity. The compound's molecular formula is typically derived from its synthesis pathway, which reveals the arrangement of atoms within the molecule.
The structural analysis indicates functional groups that may contribute to its reactivity and interaction with biological systems.
Lornoxicam Impurity 2 can engage in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
The mechanism of action of Lornoxicam Impurity 2 relates to its potential effects when present in formulations of Lornoxicam. While specific data on its pharmacological effects may be limited, impurities in NSAIDs can influence drug metabolism and efficacy through various pathways, including:
Understanding these mechanisms is essential for assessing the safety profiles of pharmaceutical products.
Lornoxicam Impurity 2 exhibits specific physical and chemical properties that are relevant for its characterization:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to determine purity levels and quantify this impurity in pharmaceutical formulations .
Lornoxicam Impurity 2 has several applications in scientific research:
Non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam require rigorous impurity profiling to ensure therapeutic efficacy and patient safety. Impurities in NSAIDs can arise from starting materials, synthetic intermediates, degradation products, or storage conditions, potentially altering pharmacological properties or introducing toxicological risks. Lornoxicam (chemical name: 6-chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide), a potent oxicam-class NSAID, exhibits low aqueous solubility (2.91 × 10⁻⁶ mol fraction at 298.15 K) that complicates its formulation and increases susceptibility to degradation-related impurities [4]. The structural complexity of lornoxicam—featuring reactive thiophene, sulfonamide, and carboxamide moieties—enables multiple degradation pathways. Impurity profiling during development identifies critical quality attributes, establishes stability-indicating methods, and guides process optimization to minimize impurity formation. For instance, residual solvents or nitrites in excipients can trigger nitrosation reactions, potentially forming genotoxic nitrosamine impurities (NDSRIs) that require stringent control per FDA guidelines [9].
The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines provide the framework for impurity control in new drug substances (APIs) and products, respectively. These mandate:
Table 1: ICH Impurity Reporting and Control Thresholds for Drug Products
Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
≤1 g/day | 0.05% | 0.10% or 1.0 mg (lower) | 0.15% or 1.0 mg (lower) |
>1 g/day | 0.03% | 0.05% | 0.05% |
For lornoxicam (typical dose: 4–16 mg/day), impurities exceeding 0.10% must be identified and qualified. Stability studies under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH) monitor impurity formation over time, with specifications set for degradation products like Impurity 2 [2] [5].
Lornoxicam Impurity 2, chemically designated as 5-chloro-3-sulfamoylthiophene-2-carboxylic acid (CAS No: 1017791-22-8), is a thiophene-based intermediate originating from lornoxicam synthesis or hydrolytic degradation. Its molecular formula is C₅H₄ClNO₄S₂, with a molecular weight of 241.70 g/mol [6] [10]. Structurally, it features a carboxylic acid at C2 and sulfamoyl group at C3 of the chlorinated thiophene ring—fragments integral to lornoxicam’s core structure but lacking the fused thiazine ring and pyridinyl carboxamide groups.
This impurity arises during:
Vendor catalogs list it with distinct identifiers: SynZeal (SZ-L062008), Pharmaffiliates (PAI 12 006010), and Simson Pharma (L340008), confirming its commercial relevance for analytical standards [1] [6] [10]. Impurity 2 is pharmacologically inactive due to the absence of lornoxicam’s COX-2 inhibitory pharmacophore but requires control due to potential genotoxicity from sulfamoyl/sulfonic acid groups. Its detection in stability samples signals hydrolysis-prone formulations, guiding protective measures (e.g., desiccants, coating) [6] [7].
Table 2: Synthetic Pathway to Lornoxicam Impurity 2
Step | Reaction | Reagents/Conditions | Key Intermediate |
---|---|---|---|
1 | Chlorosulfonation | ClSO₃H, PCl₅, 0–5°C | 5-Chloro-3-(chlorosulfonyl)thiophene-2-carboxylic acid |
2 | Amination | NH₄OH, acetonitrile, 20–25°C | 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid (Impurity 2) |
3 | Isolation | Acidification, filtration, vacuum drying | >98% purity [7] |
Patent CN114149406A details a optimized route using acetonitrile as solvent, potassium carbonate as base, and controlled amination at 20–25°C to minimize overreaction. The final product is isolated by acidification to pH 2–3 followed by vacuum drying, yielding >98% pure material for use as a reference standard [7]. This synthesis confirms Impurity 2’s role as a precursor in lornoxicam manufacturing, necessitating purge studies to quantify residual levels.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: